molecular formula C11H18N4O3S2 B4716788 N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No. B4716788
M. Wt: 318.4 g/mol
InChI Key: JFIJMOGOKDPKFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide, also known as ATSP-7041, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. The compound belongs to the class of thiadiazole derivatives and has been the subject of numerous research studies in recent years.

Mechanism of Action

The exact mechanism of action of N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in disease pathogenesis. The compound has been shown to inhibit the activity of certain enzymes and proteins, including kinases and transcription factors, which are implicated in the development and progression of various diseases.
Biochemical and Physiological Effects:
N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit the proliferation of cancer cells, reduce inflammation, and improve cognitive function. The compound has also been shown to have antioxidant properties, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its high specificity for certain signaling pathways, which allows for targeted modulation of disease processes. However, the compound has limitations in terms of its solubility and stability, which may affect its bioavailability and efficacy in vivo.

Future Directions

There are several future directions for research on N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is the development of novel formulations and delivery methods to improve the compound's solubility and stability. Another area of research is the evaluation of the compound's safety and efficacy in clinical trials for various diseases. Additionally, further studies are needed to elucidate the exact mechanism of action of the compound and its potential applications in other disease areas.

Scientific Research Applications

N-[5-(1-azepanylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide has been investigated for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has shown promising results in preclinical studies, and further research is ongoing to evaluate its safety and efficacy in humans.

properties

IUPAC Name

N-[5-(azepan-1-ylsulfonyl)-1,3,4-thiadiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S2/c1-2-9(16)12-10-13-14-11(19-10)20(17,18)15-7-5-3-4-6-8-15/h2-8H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFIJMOGOKDPKFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=NN=C(S1)S(=O)(=O)N2CCCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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